

# Ro 04-5595 Hydrochloride: A Technical Guide for Neurodegeneration Research

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## Compound of Interest

Compound Name: Ro 04-5595 hydrochloride

Cat. No.: B070903

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This technical guide provides an in-depth overview of **Ro 04-5595 hydrochloride**, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document consolidates key molecular information, experimental methodologies, and relevant signaling pathways to support its application in neuroscience research and drug development.

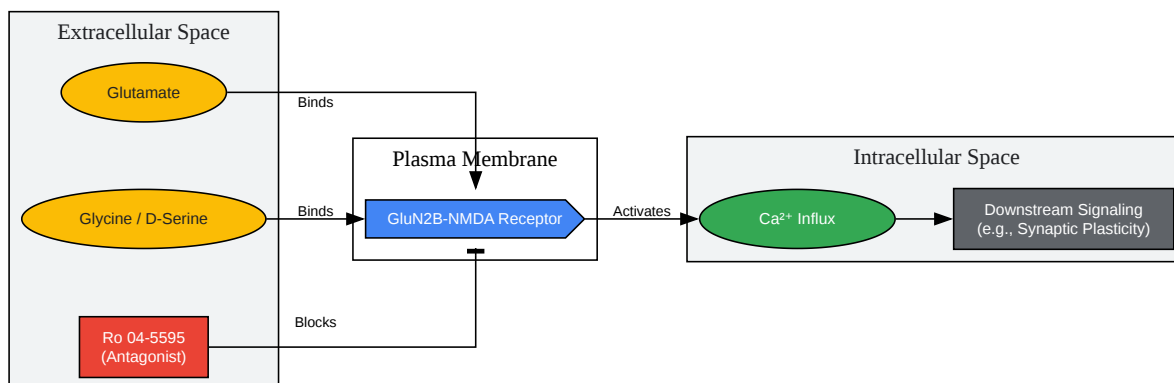
## Core Molecular and Chemical Properties

**Ro 04-5595 hydrochloride** is a potent tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its selectivity allows for the specific interrogation of this receptor subtype in various experimental models.

Property	Value	Citation(s)
Molecular Weight	368.3 g/mol	[1][2][3]
Chemical Formula	C <sub>19</sub> H <sub>22</sub> ClNO <sub>2</sub> ·HCl or C <sub>19</sub> H <sub>23</sub> Cl <sub>2</sub> NO <sub>2</sub>	[1][2][4]
Mechanism of Action	Selective antagonist of GluN2B-containing NMDA receptors	[1]
Binding Affinity (K <sub>i</sub> )	31 nM	[1]
Solubility	Soluble to 15 mM in water and 100 mM in DMSO.	
Purity	≥98%	
Storage	Desiccate at +4°C	
CAS Number	64047-73-0	[1]

## Signaling Pathway

**Ro 04-5595 hydrochloride** exerts its effects by blocking the function of GluN2B-containing NMDA receptors, which are critical components of glutamatergic signaling in the central nervous system. These receptors are ligand-gated ion channels that, upon activation by glutamate and a co-agonist like glycine or D-serine, allow for the influx of Ca<sup>2+</sup> into the neuron. This calcium influx is a key event that triggers a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. One described pathway involves the interplay between dopamine and NMDA receptors, mediated by G-proteins, phospholipase C (PLC), and protein phosphatases.[5]



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*Fig. 1: Simplified NMDA receptor signaling pathway and the antagonistic action of Ro 04-5595.*

## Experimental Protocols

The following are summaries of experimental methodologies where **Ro 04-5595 hydrochloride** has been utilized.

### In Vivo Animal Studies

#### 1. Locomotor Activity Assessment in Mice:

- Objective: To evaluate the effect of Ro 04-5595 on methamphetamine-induced locomotor stimulation.
- Animal Model: Mice.
- Drug Administration: **Ro 04-5595 hydrochloride** was administered via intraperitoneal (i.p.) injection at doses ranging from 5-20 mg/kg.[1]
- Protocol:

- Administer **Ro 04-5595 hydrochloride** (5, 10, or 20 mg/kg, i.p.) or vehicle control.
- After 30 minutes, administer methamphetamine (2 mg/kg, i.p.).[\[1\]](#)
- Immediately place the mice in an open-field arena and record locomotor activity for a specified duration.
- Expected Outcome: **Ro 04-5595 hydrochloride** dose-dependently inhibits methamphetamine-induced hyperlocomotion.[\[1\]](#)

## 2. Conditioned Place Preference (CPP) in Rats:

- Objective: To investigate the role of prelimbic cortex (PLC) GluN2B receptors in the rewarding properties of morphine.
- Animal Model: Rats with cannulae implanted in the PLC.
- Drug Administration: **Ro 04-5595 hydrochloride** was administered via intra-PLC microinfusion at a dose of 2.0 µg in 0.5 µl.[\[6\]](#)
- Protocol:
  - Pre-conditioning: Allow rats to freely explore a two-chambered apparatus to determine initial place preference.
  - Conditioning: Over several days, pair the administration of a sub-reward threshold dose of morphine (0.05 mg/kg, i.p.) with confinement to one chamber, and vehicle with confinement to the other chamber. Immediately prior to the morphine pairing, infuse **Ro 04-5595 hydrochloride** (2.0 µg/0.5 µl) into the PLC.[\[6\]](#)
  - Post-conditioning: Allow rats to again freely explore the apparatus and measure the time spent in each chamber.
- Expected Outcome: Intra-PLC administration of Ro 04-5595 potentiates the rewarding effects of a normally sub-threshold dose of morphine, as indicated by a significant increase in time spent in the morphine-paired chamber.[\[6\]](#)

## In Vitro Electrophysiology

### Whole-Cell Patch-Clamp Recordings in Brain Slices:

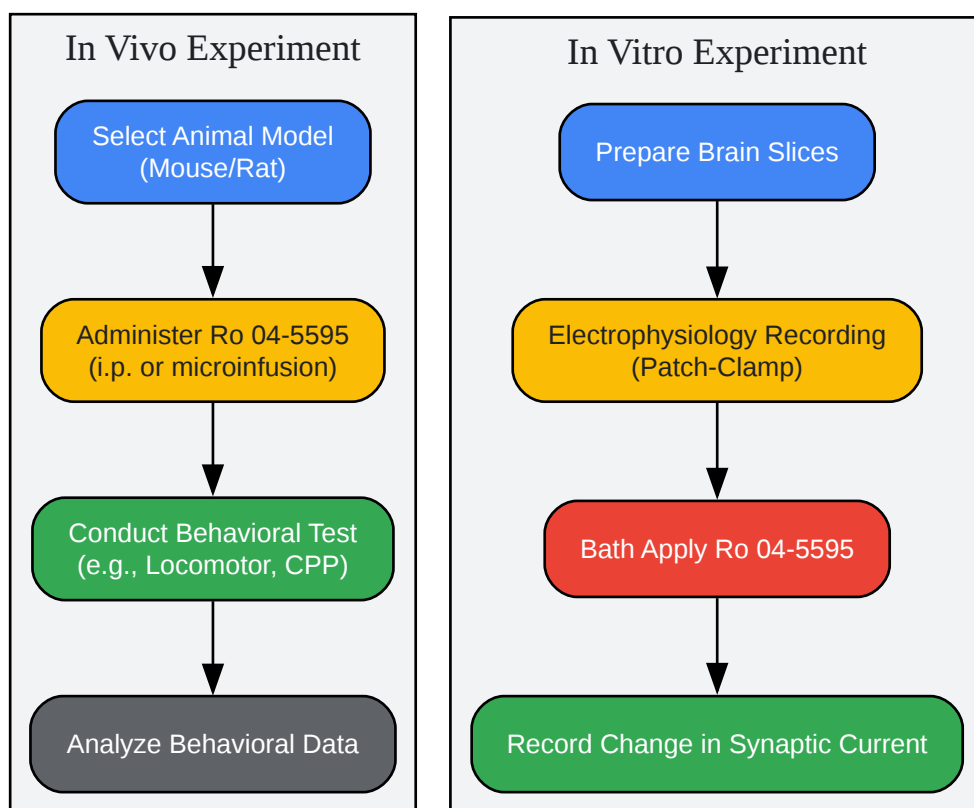
- Objective: To determine the contribution of GluN2B-containing NMDA receptors to synaptic currents.
- Preparation: Acute brain slices from rats.
- Drug Administration: **Ro 04-5595 hydrochloride** was bath-applied to the brain slices at a concentration of 10  $\mu$ M.[\[5\]](#)
- Protocol:
  - Prepare acute brain slices (e.g., from the bed nucleus of the stria terminalis).
  - Obtain whole-cell patch-clamp recordings from neurons of interest.
  - Evoke NMDA receptor-mediated excitatory postsynaptic currents (NMDA-EPSCs).
  - Establish a stable baseline recording of NMDA-EPSCs.
  - Bath-apply **Ro 04-5595 hydrochloride** (10  $\mu$ M) and record the change in NMDA-EPSC amplitude.[\[5\]](#)
- Expected Outcome: In control animals, Ro 04-5595 reduces the amplitude of NMDA-EPSCs, indicating a contribution of GluN2B-containing receptors.[\[5\]](#)

## Radioligand Binding and Autoradiography

### <sup>3</sup>H]Ro 04-5595 Autoradiography on Brain Sections:

- Objective: To visualize the distribution of GluN2B receptors in brain tissue.
- Preparation: Coronal or transversal brain sections from mice or rats.
- Radioligand: <sup>3</sup>H]Ro 04-5595.
- Protocol:

- Thaw slide-mounted brain sections at room temperature for 15 minutes.
- Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature.[7]
- Incubate the sections with varying concentrations of [<sup>3</sup>H]Ro 04-5595 for 90 minutes.[7]
- To determine non-specific binding, incubate a parallel set of sections in the presence of 10 μM unlabeled **Ro 04-5595 hydrochloride**. [8][9]
- Wash the sections in ice-cold buffer (e.g., 3 x 5 minutes) and then briefly in deionized water (10 seconds).[7]
- Thoroughly air dry the sections.
- Expose the sections to a tritium-sensitive film or phosphor screen for 4-5 weeks.[7]
- Expected Outcome: High binding density in GluN2B-rich regions (e.g., hippocampus, cortex) and low binding in regions with low GluN2B expression (e.g., cerebellum).[10][11]



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*Fig. 2: General experimental workflows for in vivo and in vitro studies using Ro 04-5595.*

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